molecular formula C8H5F2NO4 B2380323 2-Nitro-3,5-difluorophenyl acetic acid CAS No. 130400-45-2

2-Nitro-3,5-difluorophenyl acetic acid

Cat. No. B2380323
CAS RN: 130400-45-2
M. Wt: 217.128
InChI Key: HINZALAFDDZVQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-3,5-difluorophenyl acetic acid (NFPA) is an organic compound belonging to the acetic acid family. It is a colorless, crystalline solid that is soluble in organic solvents. NFPA has a variety of uses in both organic synthesis and scientific research.

Scientific Research Applications

Multicomponent Synthesis in Chemical Reactions

2-Nitro-3,5-difluorophenyl acetic acid may be involved in multicomponent chemical reactions similar to the synthesis of unsymmetrical derivatives of nitropyridines. For instance, the study by Turgunalieva et al. (2023) describes a multicomponent reaction leading to 4-methyl-substituted derivatives of 5-nitro-1,4-dihydropyridine, which might be relevant to the reactivity of this compound in similar contexts (Turgunalieva et al., 2023).

Nitration Reactions

Studies on nitration reactions, such as those conducted by Arcoria et al. (1972) and Fischer & Greig (1974), provide insights into the behavior of compounds in electrophilic substitution reactions. Although these studies do not directly investigate this compound, they offer a framework for understanding how nitration might affect similar compounds (Arcoria et al., 1972); (Fischer & Greig, 1974).

Spectroscopic Behavior Analysis

The spectroscopic behavior of nitro-substituted compounds, such as those studied by Arcoria et al. (1972), could be parallel to the characteristics of this compound. Such research helps in understanding the electronic structure and reactivity of nitro-substituted aromatic compounds (Arcoria et al., 1972).

Formation of Adducts and Rearomatization

Research by Fischer & Greig (1974) on the formation of adducts in nitration reactions of dimethylbenzonitriles and their subsequent rearomatization could be relevant to understanding similar processes in this compound. Such studies provide insights into the stability and transformation of nitro-substituted aromatic compounds (Fischer & Greig, 1974).

Preparation of Vinamidinium Salts

Davies et al. (2000) describe the preparation of vinamidinium salts from substituted acetic acids, which may include derivatives like this compound. This process involves reacting with phosphorus oxychloride in DMF to yield vinamidinium salts, potentially applicable to the synthesis of novel compounds (Davies et al., 2000).

Environmental Applications

Shanableh & Gloyna (1991) discuss the use of supercritical water oxidation (SCWO) techniques for eliminating environmental contaminants, including nitrophenols. This suggests potential environmental applications for this compound in the treatment of wastewaters and sludges (Shanableh & Gloyna, 1991).

properties

IUPAC Name

2-(3,5-difluoro-2-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO4/c9-5-1-4(2-7(12)13)8(11(14)15)6(10)3-5/h1,3H,2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINZALAFDDZVQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC(=O)O)[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3,5-difluorophenylacetic acid (20 g, Fluorochem) in c.H2SO4 (150 ml) was stirred at -15° C. and c.HNO3 (75 ml) added dropwise over 1 hour at a temperature of from -5° to -10° C. The mixture was stirred for a further 1/2 hour at -10° C. and then poured into ice-water (1.0 l). The latter was extracted with ether (×3) and the combined extracts washed with water (×2), dried over MgSO4, and evaporated under reduced pressure to give a solid which was crystallised and then recrystallised from ether/hexane (1:4 v/v) to give 20.8 g of the desired product.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

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